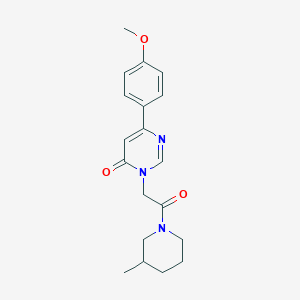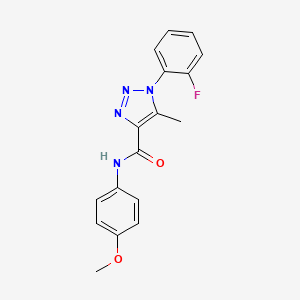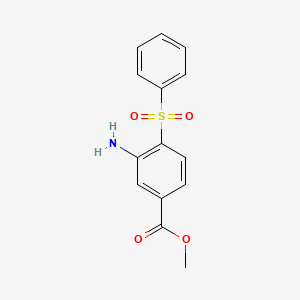![molecular formula C8H11N2NaO4 B2532340 Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate CAS No. 2413886-04-9](/img/structure/B2532340.png)
Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. It has a molecular weight of 222.18 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 . This indicates the presence of sodium, carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder. It is soluble in water. The compound has a molecular weight of 222.18 .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions for Medicinal Applications
Sodium acetate-catalyzed multicomponent reactions have shown significant promise in the fast and efficient synthesis of pharmacologically active compounds. For instance, a study demonstrated the utilization of sodium acetate in a solvent-free multicomponent assembling process that yields substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are recognized for their potential in treating human inflammatory TNFα-mediated diseases, showcasing a rapid, efficient, and environmentally friendly approach to creating small-molecule ligands for various biomedical applications (Elinson et al., 2014).
Catalytic Approaches for Cardiovascular Disease Therapy
Another research highlighted the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles via a sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. The resulting compounds are considered promising for the therapy of human cardiovascular diseases, emphasizing the efficiency and environmental friendliness of such catalytic methods in generating compounds for medical use (Elinson, Nasybullin, & Nikishin, 2013).
Environmentally Benign Synthesis for Antibiotics and Anticancer Drugs
The application of sodium acetate in the synthesis of pyrano[2,3-c]pyrazoles, known for their antibiotic, enzyme inhibitory, and anticancer properties, has been explored. This method involves a fast and efficient multicomponent reaction process that is beneficial for large-scale processes, highlighting an environmentally benign approach to producing pharmacologically active substances (Elinson et al., 2015).
Antimicrobial Evaluation of Novel Pyrazolines
A study on the microwave-assisted synthesis of novel pyrazoline derivatives in the presence of sodium acetate revealed significant antimicrobial activity. This synthesis route showcases the potential of sodium acetate-catalyzed reactions in creating compounds with valuable biological activities, including antimicrobial properties (Dongamanti et al., 2015).
Safety and Hazards
The safety information for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDWCJYPFFLEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NN1CC(=O)[O-])OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2532257.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)
![8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532261.png)
![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)

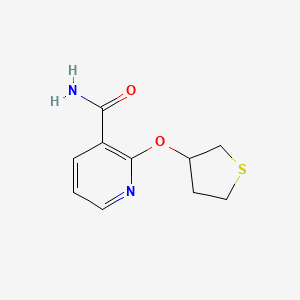

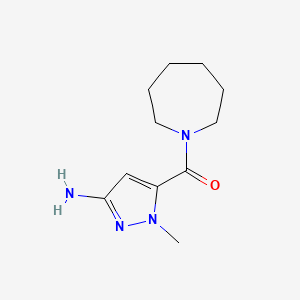
![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)
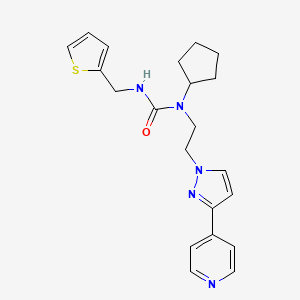
![1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2532273.png)
